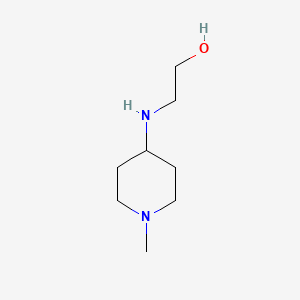
2-(1-メチルピペリジン-4-イルアミノ)エタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-piperidin-4-ylamino)-ethanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
科学的研究の応用
2-(1-Methyl-piperidin-4-ylamino)-ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a building block for biologically active molecules.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
作用機序
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It is known that piperidine derivatives can develop stable hydrophobic interactions with their targets . This interaction could potentially alter the function of the target, leading to changes at the cellular level.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities . The compound’s interaction with its target could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
It is known that piperidine derivatives can have various pharmacological activities . The effects of this compound would depend on its specific mode of action and the biochemical pathways it affects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-piperidin-4-ylamino)-ethanol typically involves the reaction of 1-methylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 1-Methylpiperidine is reacted with ethylene oxide.
Step 2: The reaction mixture is heated to a specific temperature to facilitate the reaction.
Step 3: The product, 2-(1-Methyl-piperidin-4-ylamino)-ethanol, is isolated and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Methyl-piperidin-4-ylamino)-ethanol may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process.
化学反応の分析
Types of Reactions
2-(1-Methyl-piperidin-4-ylamino)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives.
類似化合物との比較
2-(1-Methyl-piperidin-4-ylamino)-ethanol can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
1-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
2-(1-Methyl-piperidin-4-ylamino)-acetic acid: A similar compound with an acetic acid group instead of an ethanol group.
The uniqueness of 2-(1-Methyl-piperidin-4-ylamino)-ethanol lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
特性
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-8(3-6-10)9-4-7-11/h8-9,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXBDJWQOVQCOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390050 |
Source


|
| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942205-82-5 |
Source


|
| Record name | 2-(1-Methyl-piperidin-4-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














